molecular formula C18H18FN5O B13846225 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol

Cat. No.: B13846225
M. Wt: 339.4 g/mol
InChI Key: XXCNLHARJWVYNB-UHFFFAOYSA-N
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Description

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is a complex organic compound that features a unique combination of triazole, indole, and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is unique due to its combination of triazole, indole, and pyridoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

2-[3-(3,5-dimethyltriazol-4-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl]propan-2-ol

InChI

InChI=1S/C18H18FN5O/c1-9-17(24(4)23-22-9)10-5-15-16(20-8-10)11-6-13(19)12(18(2,3)25)7-14(11)21-15/h5-8,21,25H,1-4H3

InChI Key

XXCNLHARJWVYNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3)C(C)(C)O)F)N=C2

Origin of Product

United States

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